

# Spectroscopic Analysis of 4-Chloro-2fluorobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Chloro-2-fluorobenzoic acid	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-fluorobenzoic acid**, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **4-Chloro-2-fluorobenzoic acid**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.9	d	Not specified	Aromatic Proton
~7.5	d	Not specified	Aromatic Proton
~7.3	t	Not specified	Aromatic Proton
~13.0	br s	Not applicable	Carboxylic Acid Proton



Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation based on available information.

<sup>13</sup>C NMR Data (Solvent: DMSO-d6)[1]

Chemical Shift (δ) ppm	Assignment
~165	C=O (Carboxylic Acid)
~161 (d)	C-F
~135 (d)	Aromatic CH
~132	Aromatic C-CI
~125 (d)	Aromatic CH
~120 (d)	Aromatic C-COOH
~118 (d)	Aromatic CH

Note: The chemical shifts are approximate and based on typical values for similar structures. The "(d)" indicates a doublet splitting pattern due to coupling with the adjacent fluorine atom.

# **Infrared (IR) Spectroscopy**

The infrared spectrum of **4-Chloro-2-fluorobenzoic acid** was obtained using the KBr wafer technique.[2]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1475	Medium-Strong	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Carboxylic Acid)
~1100	Strong	C-F stretch
~850	Strong	C-Cl stretch

### Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

m/z	Relative Intensity	Assignment
174/176	High	[M] <sup>+</sup> (Molecular Ion)
157/159	High	[M-OH]+
129/131	Medium	[M-COOH]+

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

- Approximately 5-10 mg of 4-Chloro-2-fluorobenzoic acid was accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
- The solution was transferred to a 5 mm NMR tube.



<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- The NMR spectra were acquired on a standard NMR spectrometer (e.g., Varian CFT-20 or Bruker).[3]
- For ¹H NMR, the spectral width was set to encompass the aromatic and carboxylic acid proton regions.
- For <sup>13</sup>C NMR, a proton-decoupled sequence was used to simplify the spectrum.
- The data was processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Wafer Technique):

- A small amount (1-2 mg) of 4-Chloro-2-fluorobenzoic acid was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

#### FT-IR Spectrum Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder of an FT-IR spectrometer.
- The spectrum was recorded in the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

### **Mass Spectrometry (MS)**



#### Sample Introduction and Ionization:

- The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.
- Electron Ionization (EI) was used as the ionization method.

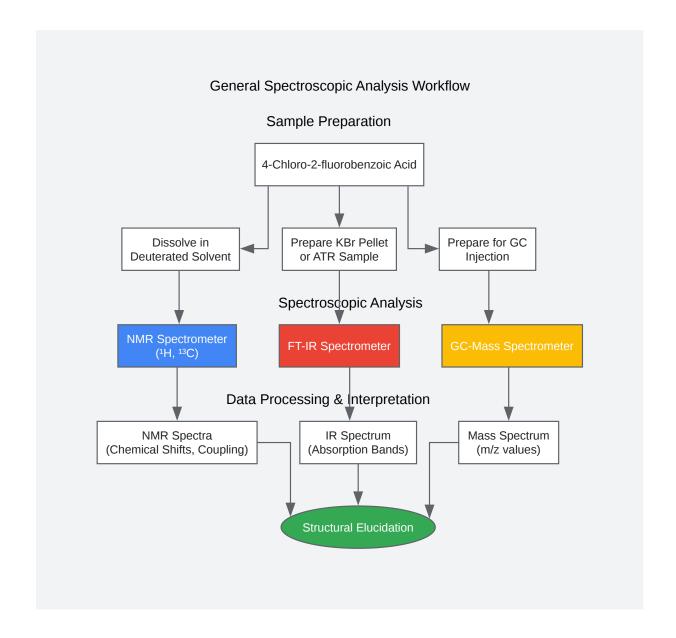
#### Mass Analysis:

- The ionized fragments were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
- The detector recorded the abundance of each ion, generating the mass spectrum.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-fluorobenzoic acid**.





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#### General Spectroscopic Analysis Workflow

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### References

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